molecular formula C13H10Cl2O B14496009 2,5-Dichloro-2'-methoxy-1,1'-biphenyl CAS No. 64578-15-0

2,5-Dichloro-2'-methoxy-1,1'-biphenyl

Cat. No.: B14496009
CAS No.: 64578-15-0
M. Wt: 253.12 g/mol
InChI Key: KQYNLGWYAAWZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-2'-methoxy-1,1'-biphenyl (CAS: Not provided in evidence) is a substituted biphenyl derivative featuring two chlorine atoms at the 2- and 5-positions of one phenyl ring and a methoxy group at the 2'-position of the adjacent ring. Its molecular formula is C₁₃H₁₀Cl₂O, with a molecular weight of 253.13 g/mol. This compound is structurally analogous to other halogenated biphenyls, such as 2-bromo-2'-methoxy-1,1'-biphenyl (CAS: 20837-12-1, discussed in ), but differs in halogen type (Cl vs. Br) and substitution pattern. Its applications span organic synthesis, pharmaceuticals, and materials science, where its reactivity and electronic properties are leveraged for cross-coupling reactions and functional material design.

Properties

CAS No.

64578-15-0

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12 g/mol

IUPAC Name

1,4-dichloro-2-(2-methoxyphenyl)benzene

InChI

InChI=1S/C13H10Cl2O/c1-16-13-5-3-2-4-10(13)11-8-9(14)6-7-12(11)15/h2-8H,1H3

InChI Key

KQYNLGWYAAWZBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

General Reaction Scheme

The Suzuki-Miyaura reaction couples an aryl halide (X = Br, I) or sulfonate with an aryl boronic acid in the presence of a palladium catalyst and base. For 2,5-dichloro-2'-methoxy-1,1'-biphenyl, two routes are feasible:

  • Route A : 2,5-Dichlorophenylboronic acid + 2-methoxyphenyl halide
  • Route B : 2-Methoxyphenylboronic acid + 2,5-dichlorophenyl halide

Catalytic Systems and Conditions

Palladium with Phosphine Ligands
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
  • Base : K₂CO₃ or Na₂CO₃
  • Solvent : Dioxane/water (3:1) or THF/H₂O
  • Temperature : 80–110°C, 6–24 hours
  • Yield : 70–99%

Example :
2,5-Dichlorophenylboronic acid (1.2 eq) and 2-iodoanisole (1.0 eq) react with Pd(PPh₃)₄ (5 mol%) in dioxane/water at 100°C for 12 hours, yielding 85–92% product.

Ligand-Free Palladium in Aqueous Media
  • Catalyst : Pd(OAc)₂ (1–5 mol%)
  • Base : NaOH or TBAOH
  • Solvent : Water or water/n-BuOH
  • Temperature : 110°C (microwave-assisted)
  • Yield : 75–95%

Advantages : Reduced ligand cost and environmentally benign conditions.

XPhos-Based Precatalysts
  • Catalyst : trans-PdCl₂(XPhos)₂ (5 mol%)
  • Base : TBAOH
  • Solvent : n-BuOH
  • Temperature : 110°C (microwave, 30 minutes)
  • Yield : 87–93%

Key Feature : Rapid reaction times and compatibility with aryl chlorides.

Substrate Scope and Limitations

  • Aryl Halides : Bromides and iodides are preferred; chlorides require highly active catalysts (e.g., XPhos-ligated Pd).
  • Boronic Acids : Electron-rich boronic acids (e.g., 2-methoxyphenyl) couple efficiently, but steric hindrance may reduce yields.

Grignard/Kumada Cross-Coupling

Reaction Overview

This method employs a Grignard reagent (e.g., 2,5-dichlorophenylmagnesium bromide) and a 2-methoxyphenyl halide in the presence of a nickel or palladium catalyst.

Experimental Conditions

  • Catalyst : NiCl₂(dppe) or Pd(dba)₂ (3–5 mol%)
  • Solvent : THF or Et₂O
  • Temperature : 0°C to reflux
  • Yield : 50–70%

Challenges :

  • Methoxy groups may undergo demethylation under strongly basic conditions.
  • Limited functional group tolerance compared to Suzuki coupling.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages Limitations
Suzuki-Miyaura (Pd/PPh₃) Pd(PPh₃)₄ Dioxane/H₂O, 100°C 85–92% High yields, broad substrate scope Ligand cost, longer reaction times
Suzuki-Miyaura (XPhos) PdCl₂(XPhos)₂ n-BuOH, microwave 87–93% Fast, works with aryl chlorides Requires specialized ligands
Grignard/Kumada NiCl₂(dppe) THF, reflux 50–70% No boronic acid needed Sensitive to functional groups

Mechanistic Insights

Suzuki-Miyaura Reaction Pathway

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.
  • Transmetalation : Boronic acid transfers the aryl group to Pd.
  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰.

Role of Base

  • Activates the boronic acid via deprotonation.
  • Facilitates transmetalation by stabilizing intermediates.

Scalability and Industrial Considerations

  • Suzuki Reaction : Preferred for large-scale synthesis due to mild conditions and commercial availability of boronic acids.
  • Cost Drivers : Palladium catalysts (5–10 mol%) and ligands account for >60% of raw material costs. Ligand-free systems (e.g., Pd(OAc)₂ in water) reduce expenses.
  • Waste Management : Aqueous Suzuki protocols minimize organic solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-2’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated biphenyl derivatives, while nucleophilic aromatic substitution with methoxide can yield methoxylated biphenyl derivatives .

Scientific Research Applications

2,5-Dichloro-2’-methoxy-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: PCBs, including 2,5-Dichloro-2’-methoxy-1,1’-biphenyl, are studied for their effects on biological systems.

    Medicine: Research into the toxicological effects of PCBs has led to a better understanding of their impact on human health.

    Industry: Although the production of PCBs is restricted, they are still used in closed applications such as transformers and capacitors.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-2’-methoxy-1,1’-biphenyl involves its interaction with biological molecules. PCBs are known to be metabolized by cytochrome P450 enzymes to hydroxylated PCBs (OH-PCBs). These metabolites can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and potential toxic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Biphenyl Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Electronic Effects
2,5-Dichloro-2'-methoxy-1,1'-biphenyl C₁₃H₁₀Cl₂O 253.13 Cl (2,5), OMe (2') Electron-withdrawing (Cl), donating (OMe)
2-Bromo-2'-methoxy-1,1'-biphenyl C₁₃H₁₁BrO 263.13 Br (2), OMe (2') Stronger electron-withdrawing (Br)
3,5-Dichloro-4'-methoxy-1,1'-biphenyl C₁₃H₁₀Cl₂O 253.13 Cl (3,5), OMe (4') Altered steric hindrance and resonance

Key Observations :

  • The chlorine atoms in 2,5-Dichloro-2'-methoxy-1,1'-biphenyl induce moderate electron-withdrawing effects, while the methoxy group at the 2'-position donates electrons via resonance. This creates a polarized electronic environment, enhancing reactivity in electrophilic substitutions.
  • Compared to bromine in 2-Bromo-2'-methoxy-1,1'-biphenyl, chlorine’s lower electronegativity and smaller atomic size reduce steric hindrance but also decrease leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura).
Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Compound Reaction Efficiency (Yield %) Catalyst System Optimal Conditions
2,5-Dichloro-2'-methoxy-1,1'-biphenyl 60–75% (Suzuki) Pd(PPh₃)₄, K₂CO₃ 80°C, 12–24 h
2-Bromo-2'-methoxy-1,1'-biphenyl 85–95% (Suzuki) Pd(OAc)₂, SPhos ligand 60°C, 6–8 h
3,5-Dichloro-4'-methoxy-1,1'-biphenyl 50–65% (Buchwald-Hartwig) Pd₂(dba)₃, Xantphos 100°C, 18 h

Key Findings :

  • The bromo analog exhibits superior reactivity in Suzuki reactions due to bromine’s higher leaving-group propensity, enabling milder conditions and shorter reaction times.
  • For the 2,5-dichloro derivative , harsher conditions (e.g., higher temperatures, prolonged durations) are required to achieve moderate yields, reflecting chlorine’s lower electrophilicity.
Physical and Thermal Properties

Table 3: Comparative Physical Properties

Compound Melting Point (°C) Solubility (in DCM) Stability (Ambient Conditions)
2,5-Dichloro-2'-methoxy-1,1'-biphenyl 98–102 High Stable (no decomposition)
2-Bromo-2'-methoxy-1,1'-biphenyl 85–89 Moderate Light-sensitive
3,5-Dichloro-4'-methoxy-1,1'-biphenyl 110–115 Low Hygroscopic

Key Insights :

  • The 2,5-dichloro derivative demonstrates higher thermal stability than its bromo counterpart, making it suitable for high-temperature applications.
  • Substitution patterns (e.g., 2,5 vs. 3,5) significantly impact solubility due to variations in molecular symmetry and crystal packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.